molecular formula C18H14ClN3O3S B3628443 2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide

2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide

Cat. No.: B3628443
M. Wt: 387.8 g/mol
InChI Key: FTISAVKAJDRKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an isoindolyl group, and a carbamothioyl group. Its molecular formula is C18H15ClN2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolyl Group: The isoindolyl group can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Carbamothioyl Group: The carbamothioyl group can be formed by reacting the intermediate with thiourea under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-22-16(24)13-7-6-12(9-14(13)17(22)25)20-18(26)21-15(23)8-10-2-4-11(19)5-3-10/h2-7,9H,8H2,1H3,(H2,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTISAVKAJDRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide
Reactant of Route 4
2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide
Reactant of Route 5
2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.